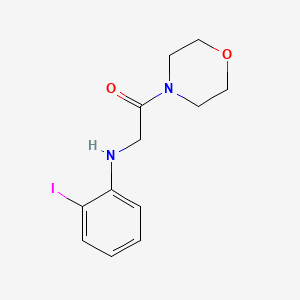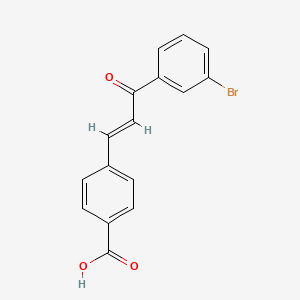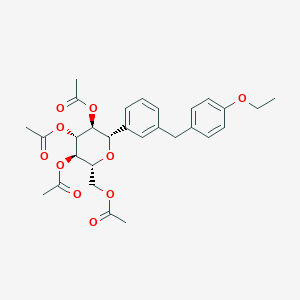![molecular formula C23H27NO6 B14897855 N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)
N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4,5-dimethoxyphenethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and 4,5-dimethoxyphenethylamine.
Formation of Acryloyl Intermediate: The acryloyl intermediate is formed by reacting 2,3-dimethoxybenzaldehyde with an appropriate acryloylating agent under basic conditions.
Coupling Reaction: The acryloyl intermediate is then coupled with 4,5-dimethoxyphenethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4,5-dimethoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acryloyl moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving methoxyphenyl and acryloyl groups.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of (E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4,5-dimethoxyphenethyl)acetamide would depend on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Chemical Reactivity: The presence of methoxy and acryloyl groups may influence the compound’s reactivity towards various chemical reagents.
相似化合物的比较
Similar Compounds
N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)phenethyl)acetamide: Lacks the additional methoxy groups on the phenethyl moiety.
(E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4-methoxyphenethyl)acetamide: Contains fewer methoxy groups.
Uniqueness
(E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4,5-dimethoxyphenethyl)acetamide is unique due to the presence of multiple methoxy groups and an acryloyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C23H27NO6 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide |
InChI |
InChI=1S/C23H27NO6/c1-15(25)24-12-11-17-13-21(28-3)22(29-4)14-18(17)19(26)10-9-16-7-6-8-20(27-2)23(16)30-5/h6-10,13-14H,11-12H2,1-5H3,(H,24,25)/b10-9+ |
InChI 键 |
PVPFNLNLTHQHNC-MDZDMXLPSA-N |
手性 SMILES |
CC(=O)NCCC1=CC(=C(C=C1C(=O)/C=C/C2=C(C(=CC=C2)OC)OC)OC)OC |
规范 SMILES |
CC(=O)NCCC1=CC(=C(C=C1C(=O)C=CC2=C(C(=CC=C2)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)






![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)

![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)

